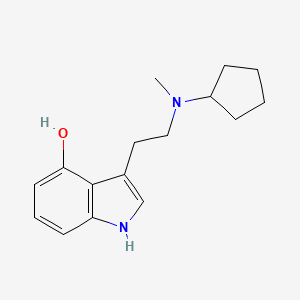
3R9Fyl6txx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The synthesis of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves several steps. One common synthetic route includes the reaction of indole derivatives with cyclopentylmethylamine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Análisis De Reacciones Químicas
4-hydroxy-N-methyl-N-cyclopentyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole ring or the amine group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-hydroxy-N-methyl-N-cyclopentyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: The compound is studied for its effects on serotonin receptors and its potential role in neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a serotonergic agent.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, modulating neurotransmission and potentially influencing mood, cognition, and perception . The molecular targets include various subtypes of serotonin receptors, and the pathways involved may include downstream signaling cascades that affect neuronal activity.
Comparación Con Compuestos Similares
4-hydroxy-N-methyl-N-cyclopentyltryptamine can be compared with other tryptamine derivatives such as:
4-hydroxy-N,N-dimethyltryptamine (Psilocin): Known for its psychoactive properties.
4-hydroxy-N,N-diisopropyltryptamine: Another tryptamine derivative with similar serotonergic effects.
4-hydroxy-N-methyl-N-isopropyltryptamine: Differing in the alkyl group attached to the nitrogen atom.
The uniqueness of 4-hydroxy-N-methyl-N-cyclopentyltryptamine lies in its specific cyclopentyl group, which may confer distinct pharmacological properties compared to other tryptamines .
Propiedades
Número CAS |
77872-48-1 |
|---|---|
Fórmula molecular |
C16H22N2O |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
3-[2-[cyclopentyl(methyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C16H22N2O/c1-18(13-5-2-3-6-13)10-9-12-11-17-14-7-4-8-15(19)16(12)14/h4,7-8,11,13,17,19H,2-3,5-6,9-10H2,1H3 |
Clave InChI |
QTXSMWNGMGYWTA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC1=CNC2=C1C(=CC=C2)O)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


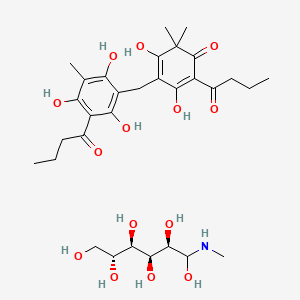

![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)
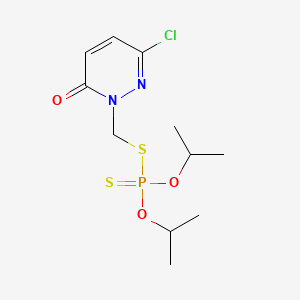

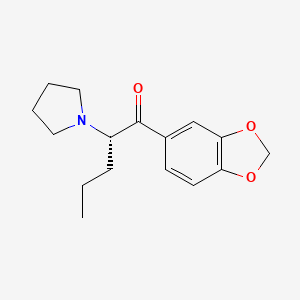
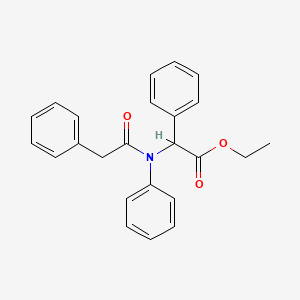
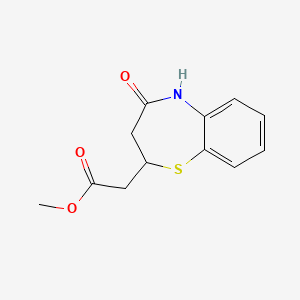
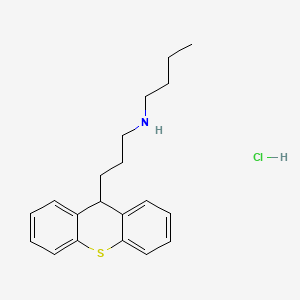
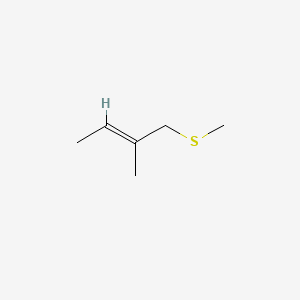
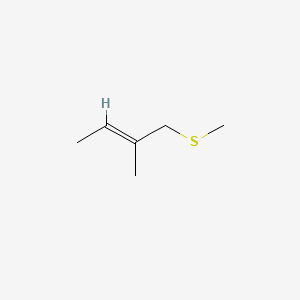

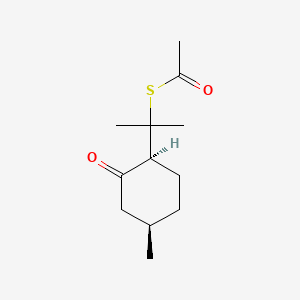
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
